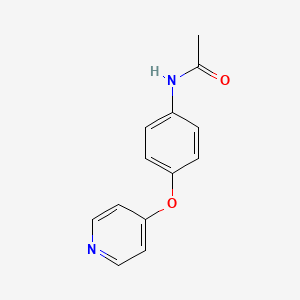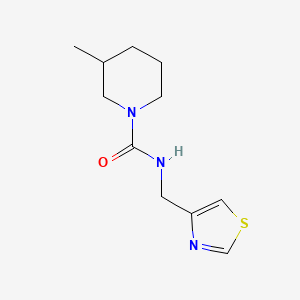
N-(4-pyridin-4-yloxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-pyridin-4-yloxyphenyl)acetamide, commonly known as PPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. PPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.3 g/mol.
Mécanisme D'action
The exact mechanism of action of PPA is not fully understood, but it is believed to act through the modulation of certain signaling pathways in the body. PPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. PPA has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
PPA has been shown to exhibit a wide range of biochemical and physiological effects. PPA has been found to reduce inflammation and pain in animal models of inflammation and pain. PPA has also been shown to possess anticonvulsant properties and can protect against neuronal damage in animal models of epilepsy. PPA has been shown to modulate the activity of certain neurotransmitter systems, including the GABA and glutamate systems.
Avantages Et Limitations Des Expériences En Laboratoire
PPA has several advantages for use in lab experiments. PPA is a relatively inexpensive compound that is easy to synthesize and purify. PPA has also been shown to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. However, PPA has some limitations for use in lab experiments. PPA has poor aqueous solubility, which can limit its use in certain experimental setups. PPA also has a relatively short half-life in the body, which can limit its usefulness in certain in vivo experiments.
Orientations Futures
There are several future directions for research on PPA. One area of research is the development of more potent and selective PPA analogs that can be used as therapeutic agents for various diseases. Another area of research is the elucidation of the exact mechanism of action of PPA, which could lead to the development of more targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of PPA in humans, which could pave the way for its use as a therapeutic agent in the future.
Conclusion:
In conclusion, PPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. PPA has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. PPA has also been shown to possess neuroprotective properties and can modulate the activity of certain neurotransmitter systems. While there are some limitations to its use in lab experiments, PPA has several advantages and holds promise for future research and therapeutic development.
Méthodes De Synthèse
PPA can be synthesized by the reaction of 4-bromophenol and 4-pyridinecarboxylic acid in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide. The reaction yields PPA as a white crystalline solid with a yield of up to 85%. The purity of the compound can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
PPA has been extensively studied for its potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience. PPA has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. PPA has also been shown to possess neuroprotective properties and can modulate the activity of certain neurotransmitter systems.
Propriétés
IUPAC Name |
N-(4-pyridin-4-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-10(16)15-11-2-4-12(5-3-11)17-13-6-8-14-9-7-13/h2-9H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGHYHSPEBRZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]ethyl]-2-methylpropanamide](/img/structure/B7542726.png)
![4-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]morpholine-2-carboxamide](/img/structure/B7542734.png)

![4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide](/img/structure/B7542748.png)
![N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide](/img/structure/B7542753.png)

![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea](/img/structure/B7542764.png)
![7-methoxy-N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7542771.png)
![1-benzyl-N-[2-(3-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7542777.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-[2-(1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7542779.png)
![2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B7542790.png)

![1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide](/img/structure/B7542816.png)
